6-(Isobutylamino)pyridazin-3-ol
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Overview
Description
6-(Isobutylamino)pyridazin-3-ol is a compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives have been widely studied due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isobutylamino)pyridazin-3-ol typically involves the reaction of hydrazine derivatives with ketones or esters. One common method is the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach involves the reaction of 1,4-dicarbonyl compounds with hydrazine or aryl hydrazines .
Industrial Production Methods
Industrial production of pyridazine derivatives often employs large-scale cyclization reactions using hydrazine derivatives and suitable ketones or esters. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Isobutylamino)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen atoms or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
6-(Isobutylamino)pyridazin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyridazine derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(Isobutylamino)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a six-membered ring containing two adjacent nitrogen atoms.
Pyridazinone: A derivative with a carbonyl group at the third position.
Dihydropyridazine: A reduced form of pyridazine with additional hydrogen atoms
Uniqueness
6-(Isobutylamino)pyridazin-3-ol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the isobutylamino group enhances its biological activity compared to other pyridazine derivatives .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-(2-methylpropylamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-6(2)5-9-7-3-4-8(12)11-10-7/h3-4,6H,5H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
JKGLUKZVVAYMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NNC(=O)C=C1 |
Origin of Product |
United States |
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